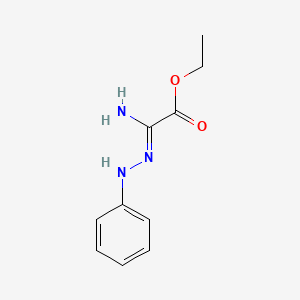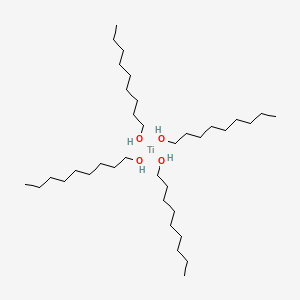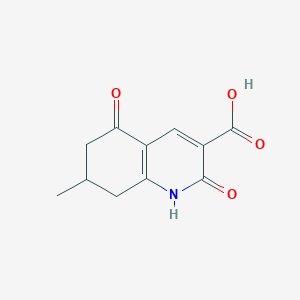
7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Descripción general
Descripción
“7-Methyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with the CAS Number: 106551-77-3. It has a molecular weight of 221.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO4/c1-5-2-8-6 (9 (13)3-5)4-7 (11 (15)16)10 (14)12-8/h4-5H,2-3H2,1H3, (H,12,14) (H,15,16) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 221.21 .Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis and Antibacterial Activities : A study by Miyamoto et al. (1990) explored the synthesis of substituted 4-oxoquinoline-3-carboxylic acids, including those with a methyl group at the 8-position. These compounds exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Chemical Structure Analysis
- Molecular and Crystal Structures : Research by Rudenko et al. (2013) focused on the synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, examining their molecular and crystal structures through X-ray structural analysis (Rudenko et al., 2013).
Photolabile Protecting Group
- Photolabile Protecting Group for Carboxylic Acids : A study by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline, highlighting its utility in biological applications (Fedoryak & Dore, 2002).
Antioxidant Properties
- Antioxidant Properties of N-Methyl-3-methyl Compounds : Kawashima et al. (1979) prepared a compound with strong electron-donating activity, showcasing its excellent antioxidant properties (Kawashima et al., 1979).
Cytotoxic Activity
- Cytotoxic Activity of Isoquinoline Derivatives : A study by Bu et al. (2001) reported on the preparation and evaluation of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, investigating their cytotoxic activities and potential therapeutic applications (Bu et al., 2001).
Antiprotozoal Properties
- Synthesis and Antiprotozoal Activities : Research by Fujita et al. (1998) synthesized compounds with antibacterial activity, demonstrating their effectiveness against protozoal infections (Fujita et al., 1998).
Antagonism of NMDA Receptor
- Conformational and Stereochemical Requirements : Carling et al. (1992) synthesized 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, evaluating their antagonist activity at the glycine site on the NMDA receptor (Carling et al., 1992).
Molecular Pharmacophore Analysis
- Pharmacophore of Antitumor Antibiotics : A study by Boger et al. (1987) prepared derivatives to investigate the pharmacophores of streptonigrin and lavendamycin, contributing to the understanding of their antitumor properties (Boger et al., 1987).
Safety and Hazards
Propiedades
IUPAC Name |
7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-5-2-8-6(9(13)3-5)4-7(11(15)16)10(14)12-8/h4-5H,2-3H2,1H3,(H,12,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSQTEBIITVABD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)O)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163487 | |
| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106551-77-3 | |
| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106551-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,5,6,7,8-Hexahydro-7-methyl-2,5-dioxo-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1642133.png)

![Thieno[2,3-b]quinoxaline](/img/structure/B1642142.png)
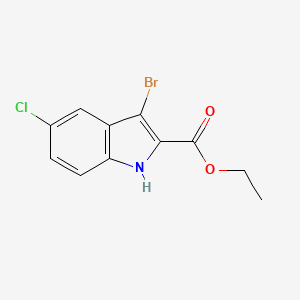
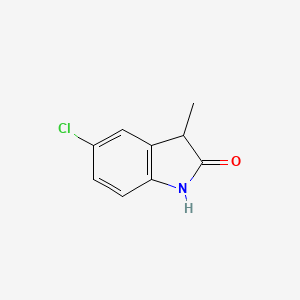
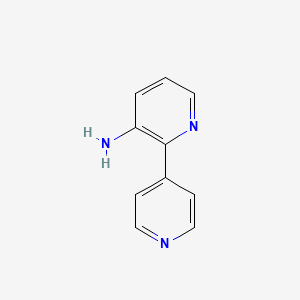
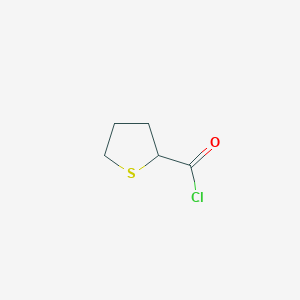




![4-[(4-Chlorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1642181.png)
